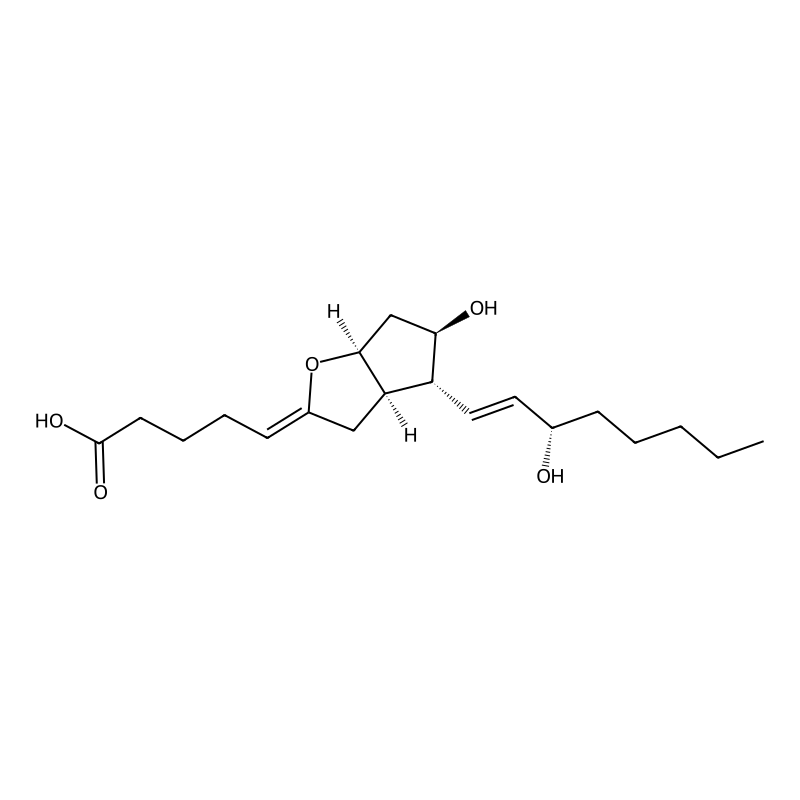

Epoprostenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in PAH

Research suggests that Epoprostenol works in PAH by relaxing the smooth muscle cells in the walls of the pulmonary arteries, leading to vasodilation and a decrease in blood pressure. Additionally, Epoprostenol inhibits platelet aggregation, which can help to prevent blood clots from forming in the pulmonary arteries and further worsening the condition []. Studies have shown that Epoprostenol can improve hemodynamics (blood flow measurements), exercise capacity, and quality of life in patients with PAH [, ].

Ongoing Research on Epoprostenol Delivery and Efficacy

While Epoprostenol has been established as an effective treatment for PAH, ongoing scientific research is focused on improving its delivery methods and optimizing its use.

- Delivery Methods: Currently, Epoprostenol is administered through continuous intravenous infusion, which can be inconvenient and require constant monitoring. Researchers are investigating alternative delivery methods, such as inhaled or subcutaneous formulations, to improve patient comfort and compliance [].

- Combination Therapy: Research is also exploring the use of Epoprostenol in combination with other PAH medications to potentially achieve better outcomes and potentially reduce side effects [].

Epoprostenol, also known as prostacyclin or prostaglandin I2, is a naturally occurring prostaglandin derived from arachidonic acid. Its chemical structure is defined as (5Z,9α,11α,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid. Epoprostenol is a potent vasodilator and an inhibitor of platelet aggregation, making it crucial in the management of pulmonary arterial hypertension. It is administered intravenously as a sodium salt formulation known as Flolan .

Epoprostenol exerts its therapeutic effects through two primary mechanisms:

- Vasodilation: It directly relaxes smooth muscle cells in blood vessel walls, leading to vasodilation, particularly in the pulmonary arteries []. This reduces blood pressure in the pulmonary circulation, easing the workload on the heart.

- Inhibition of platelet aggregation: Epoprostenol inhibits the clumping of platelets, which can obstruct blood flow []. This helps prevent blood clots in pulmonary arteries.

These combined effects improve symptoms like shortness of breath and fatigue in PAH patients [].

Physical and Chemical Properties

- Molecular Formula: C20H34O5 []

- Molecular Weight: 354.5 g/mol []

- Melting Point: Not applicable, decomposes before melting []

- Boiling Point: Decomposes before boiling []

- Solubility: Highly soluble in water []

- Stability: Light- and temperature-sensitive, requires refrigeration and continuous infusion during administration []

Epoprostenol is a potent medication with potential side effects. Here are some safety concerns:

- Hypotension: Epoprostenol's vasodilatory effect can cause significant drops in blood pressure, requiring careful monitoring.

- Headache and flushing: These are common side effects that may improve with dose adjustment.

- Jaw pain: A characteristic side effect related to vasodilation in the jaw muscles.

- Increased bleeding risk: Due to its antiplatelet activity, epoprostenol can increase the risk of bleeding, especially when combined with other blood-thinning medications.

Epoprostenol undergoes rapid hydrolysis in blood at neutral pH and is subject to enzymatic degradation. The primary metabolic products include 6-keto-prostaglandin F1α and 6,15-diketo-13,14-dihydro-prostaglandin F1α, both of which exhibit significantly lower pharmacological activity compared to the parent compound. The half-life of epoprostenol in vitro is approximately 6 minutes at 37°C and pH 7.4 .

The biological activity of epoprostenol is characterized by its dual action:

- Vasodilation: Epoprostenol induces relaxation of vascular smooth muscle, leading to decreased pulmonary vascular resistance and increased cardiac output.

- Inhibition of Platelet Aggregation: It activates adenylate cyclase in platelets, increasing cyclic adenosine monophosphate levels, which inhibits further platelet activation and aggregation .

These effects are particularly beneficial in treating pulmonary arterial hypertension by improving hemodynamics and exercise capacity in affected patients .

Epoprostenol can be synthesized through several methods:

- Chemical Synthesis: This involves multiple steps of organic synthesis to construct the complex structure of epoprostenol from simpler precursors.

- Biotechnological Methods: Some approaches utilize recombinant DNA technology to produce epoprostenol using genetically modified organisms that can synthesize prostaglandins .

The synthetic analogs are designed to enhance stability and bioavailability compared to the natural compound.

Epoprostenol is primarily used for:

- Treatment of Pulmonary Arterial Hypertension: It has been FDA-approved for this indication since 1995 and is considered one of the most effective treatments available.

- Management of Severe Peripheral Vascular Disease: Epoprostenol can improve blood flow in patients with severe ischemic conditions .

- Research

Epoprostenol interacts with various biological systems:

- Platelets: It inhibits platelet aggregation through cyclic adenosine monophosphate pathways.

- Endothelial Cells: Epoprostenol may modulate endothelial function by reducing the release of vasoconstrictors like endothelin-1.

- Vascular Smooth Muscle: Its vasodilatory effects are mediated through G-protein-coupled receptors that increase intracellular cyclic adenosine monophosphate levels .

These interactions underscore its therapeutic potential but also necessitate careful monitoring for adverse effects.

Several compounds share structural or functional similarities with epoprostenol:

| Compound | Chemical Structure | Primary Action | Unique Features |

|---|---|---|---|

| Iloprost | Synthetic analog of prostacyclin | Vasodilation | Longer half-life than epoprostenol |

| Treprostinil | Another synthetic prostacyclin analog | Vasodilation | Available in inhaled form for easier administration |

| Beraprost | A prostacyclin analog | Vasodilation | Oral administration option |

Epoprostenol stands out due to its rapid onset and potent effects on both vasodilation and platelet inhibition, making it particularly effective for acute management scenarios in pulmonary arterial hypertension .

Structural Architecture and Ligand Binding

The IP receptor exhibits distinctive structural features that facilitate epoprostenol binding and subsequent activation. The extracellular region is characterized by a β-hairpin structure in extracellular loop 2 (ECL2), which is stabilized by a highly conserved disulfide bond between cysteine residues C92^3.25^ and C170^ECL2^ [1]. This structural motif creates a tightly capped extracellular region that is essential for proper ligand recognition and binding specificity.

The ligand binding pocket of the IP receptor is formed by a hydrophilic subpocket located near the receptor's extracellular surface, incorporating residues from transmembrane domains 1 (TM1), 7 (TM7), and ECL2 [1]. Critical amino acid residues involved in epoprostenol recognition include the conserved recognition motif Y75^2.65^-S168^ECL2^-R279^7.40^, which mediates essential interactions with the carboxyl group of prostacyclin through salt bridge formation and hydrogen bonding [1] [2]. The arginine residue at position 279^7.40^ serves as a crucial anchoring point for receptor ligands and is 100% conserved across prostanoid receptors [2].

Receptor Activation Mechanism

The IP receptor employs an atypical activation mechanism that diverges from the canonical "toggle switch" mechanism found in most GPCRs. Unlike traditional GPCR activation, the IP receptor lacks the conventional tryptophan toggle switch residue at position 6.48, instead containing a serine residue [1]. The activation process initiates through ligand interaction with residue M23^1.42^ in TM1, which triggers an inward shift of TM1. This conformational change laterally displaces TM7, which subsequently pushes TM6 outward, propagating the activating conformational wave through the receptor structure [1].

G Protein Coupling Specificity

The IP receptor demonstrates primary coupling to the G-stimulatory (Gs) protein, leading to adenylyl cyclase activation and subsequent cyclic adenosine monophosphate (cAMP) generation [4] [5]. The receptor-G protein interface involves multiple transmembrane helices (TM1-TM3 and TM5-TM7), intracellular loop 2 (ICL2), and helix 8, with a buried surface area of approximately 1393.2 Ų [6].

Critical residues facilitating G protein coupling include L38^1.57^ and R41^1.60^ in TM1, which interact with the Gs α-subunit [6] [7]. The intracellular loop regions, particularly the first and third intracellular loops, play essential roles in G protein interaction, with residues R42, A44, and R45 forming a crucial epitope for Gs protein binding [8] [7]. The R296^8.47^ residue in helix 8 forms a distinctive cation-π interaction with Y381 of the Gs α-subunit, which is critical for receptor activation [6].

Species and Context-Dependent Coupling Variations

While human IP receptors demonstrate predominant Gs coupling, species-specific differences exist in G protein coupling patterns. The mouse IP receptor exhibits additional coupling capabilities to Gi and Gq proteins, which is dependent on protein kinase A (PKA)-mediated phosphorylation at serine 357 [4] [9]. In contrast, the human IP receptor contains a protein kinase C (PKC) phosphorylation site at serine 328 rather than the PKA site found in the mouse receptor, resulting in different regulatory mechanisms [4].

The coupling specificity can also vary based on cellular context and expression levels. In overexpression systems, IP receptors may demonstrate promiscuous G protein coupling to Gq and Gi pathways, whereas endogenously expressed receptors in physiological systems primarily couple to Gs proteins [8].

cAMP-Dependent Signaling Cascades in Vascular Smooth Muscle

Upon IP receptor activation and Gs protein coupling, epoprostenol initiates a sophisticated cAMP-dependent signaling cascade that mediates its primary pharmacological effects in vascular smooth muscle cells. This pathway represents the fundamental mechanism underlying epoprostenol's vasodilatory and antiproliferative properties.

Adenylyl Cyclase Activation and cAMP Generation

The activated Gs protein stimulates adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [10] [11]. Multiple adenylyl cyclase isoforms are expressed in vascular smooth muscle cells, including isoforms 1, 2, 3, 4, 6, 7, and 9, with isoforms 1, 2, and 4 being particularly susceptible to downregulation under inflammatory conditions [12]. The cAMP generated serves as a critical second messenger molecule that activates downstream effector proteins and initiates the cellular response to epoprostenol stimulation [13].

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The elevated intracellular cAMP levels activate protein kinase A (PKA), a cAMP-dependent serine/threonine kinase that represents the primary effector of cAMP signaling [13] [14]. PKA exists as an inactive tetrameric complex consisting of two regulatory subunits and two catalytic subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits are released and become enzymatically active [14].

In vascular smooth muscle cells, activated PKA phosphorylates multiple target proteins that mediate smooth muscle relaxation. The most critical target is myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin regulatory light chains and initiating smooth muscle contraction [15] [16]. PKA phosphorylation of MLCK reduces its enzymatic activity, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation [15] [16].

Transcriptional Regulation via CREB

PKA also phosphorylates and activates cAMP response element-binding protein (CREB), a transcription factor that regulates expression of genes involved in cellular differentiation and homeostasis [17] [18]. Activated CREB promotes the expression of contractile proteins and smooth muscle-specific differentiation markers, supporting the maintenance of the differentiated vascular smooth muscle cell phenotype [17]. This transcriptional regulation contributes to the long-term antiproliferative effects of prostacyclin receptor activation.

Exchange Protein Activated by cAMP (EPAC) Signaling

In addition to PKA, cAMP activates Exchange Protein Activated by cAMP (EPAC), an alternative cAMP effector that operates independently of PKA [19]. EPAC activation leads to increased Rap1 activity and subsequent inhibition of RhoA, resulting in calcium desensitization of myosin II phosphorylation and contributing to vasodilation [19]. EPAC signaling also plays a role in inhibiting vascular smooth muscle cell migration and proliferation, providing additional mechanisms for the antiproliferative effects of epoprostenol [19].

Cell Cycle Regulation and Antiproliferative Effects

The cAMP-PKA pathway exerts potent antiproliferative effects on vascular smooth muscle cells through multiple mechanisms. cAMP elevation leads to upregulation of the cyclin-dependent kinase inhibitor p27^Kip1^ and downregulation of cyclin D1 expression, resulting in complete cell cycle arrest in the G1 phase [20] [18]. This antiproliferative effect is mediated through both PKA and EPAC signaling pathways, which work synergistically to inhibit smooth muscle cell proliferation and migration [18] [19].

Phosphodiesterase Regulation and Signal Termination

The cAMP signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP and terminate the signaling response. In the context of IP receptor signaling, PDE3 is the primary phosphodiesterase involved in cAMP hydrolysis, and its activity is regulated by both PKA and protein kinase C (PKC) phosphorylation [21]. This regulatory mechanism allows for fine-tuning of the cAMP response and provides a means for signal termination.

Calcium Signaling Modulation

The cAMP-PKA pathway also modulates intracellular calcium handling in vascular smooth muscle cells. PKA activation leads to phosphorylation of calcium channels and calcium-handling proteins, resulting in reduced intracellular calcium concentrations and contributing to smooth muscle relaxation [13]. Additionally, EPAC activation can stimulate calcium-sensitive potassium channels, leading to membrane hyperpolarization and decreased calcium entry through voltage-gated calcium channels [19].

Cross-Talk with Thromboxane A₂ (TXA₂) Pathways

The interaction between prostacyclin and thromboxane A₂ pathways represents a critical regulatory mechanism that maintains vascular homeostasis through opposing yet interconnected signaling networks. This cross-talk occurs at multiple levels, including receptor heterodimerization, reciprocal phosphorylation, and coordinated trafficking regulation.

Physical Receptor Interaction and Heterodimerization

The IP and thromboxane receptor (TP) demonstrate direct physical interaction through heterodimerization, a phenomenon that has been documented in both transfected cell systems and native vascular smooth muscle cells [22] [23]. This physical association between IP and TP receptors enables direct cross-regulation of their respective signaling pathways and represents a fundamental mechanism through which prostacyclin can limit the cellular effects of thromboxane A₂ [22].

The heterodimerization occurs primarily between the IP receptor and the TP alpha isoform, as demonstrated through coimmunoprecipitation experiments and fluorescence recovery after photobleaching studies [24] [22]. When dimerized with the IP receptor, the TP receptor undergoes a functional shift in its signaling profile, adopting characteristics more similar to prostacyclin receptor activation [23].

Heterologous Phosphorylation and Desensitization

A critical mechanism of cross-talk involves IP-mediated phosphorylation of the TP alpha receptor through PKA activation. Upon epoprostenol-induced IP receptor activation and subsequent cAMP elevation, activated PKA phosphorylates the TP alpha receptor at threonine 337, leading to receptor desensitization and reduced responsiveness to thromboxane A₂ stimulation [25] [26]. This heterologous desensitization mechanism provides a direct means through which prostacyclin signaling can attenuate thromboxane-mediated responses.

Importantly, this phosphorylation-dependent cross-regulation is isoform-specific, affecting the TP alpha but not the TP beta receptor variant [25] [27]. The specificity of this interaction underscores the complexity of prostanoid receptor cross-talk and highlights the importance of receptor isoform expression patterns in determining cellular responses.

Reciprocal Trafficking Regulation

The physical interaction between IP and TP receptors extends to the regulation of receptor trafficking and endocytosis. Activation of either receptor in the heterodimeric complex can induce internalization of both receptors, with the post-endocytic trafficking pathway determined by the activated dimeric partner [22]. When IP receptor activation induces TP receptor internalization, the receptors follow the IP receptor's recycling pathway, allowing for restoration of surface receptor expression and maintained responsiveness [22].

This reciprocal trafficking regulation has important functional implications, as it can modulate the surface expression and availability of both receptors. In vascular smooth muscle cells, approximately 25-30% of surface IP receptors can be internalized following TP receptor activation, with a corresponding reduction in IP signaling efficiency [22].

Modified Signaling Responses in Heterodimeric Complexes

When the TP receptor is physically associated with the IP receptor, thromboxane A₂ stimulation can paradoxically induce cAMP generation rather than the typical phospholipase C activation [5] [23]. This functional switch represents a novel mechanism through which prostacyclin receptor presence can directly convert pro-thrombotic and vasoconstrictive thromboxane signaling into anti-thrombotic and vasodilatory responses.

The modified signaling response is dependent on the physical presence of the IP receptor but is independent of IP receptor signaling to adenylyl cyclase, suggesting that the heterodimerization itself alters the G protein coupling specificity of the TP receptor [5] [23]. This mechanism provides an additional layer of regulation that can shift the cellular response toward a prostacyclin-like phenotype even in the presence of thromboxane stimulation.

Physiological Significance and Disease Implications

The cross-talk between prostacyclin and thromboxane pathways has profound implications for cardiovascular health and disease. The balance between these opposing systems is critical for maintaining vascular homeostasis, with prostacyclin limiting the deleterious effects of thromboxane A₂ through multiple regulatory mechanisms [28] [29]. Disruption of this balance, such as occurs with selective cyclooxygenase-2 inhibition, can lead to enhanced thromboxane effects and increased cardiovascular risk [28].

In animal models of vascular injury and atherosclerosis, IP receptor deficiency leads to enhanced TP receptor-mediated pathological responses, including increased neointimal hyperplasia and accelerated atherogenesis [28]. Conversely, TP receptor antagonism or deletion provides protective effects against vascular injury and atherosclerosis progression [28] [30].

Pharmacological Targeting of Cross-Talk Mechanisms

Understanding the molecular mechanisms of IP-TP cross-talk has important implications for therapeutic intervention. The ability of prostacyclin analogs like epoprostenol to modulate thromboxane receptor function through heterodimerization and phosphorylation-dependent mechanisms suggests that prostacyclin-based therapies may provide benefits beyond simple receptor agonism [22] [29]. These findings support the development of therapeutic strategies that target the prostacyclin-thromboxane balance rather than individual pathways in isolation.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

FDA Label

Pharmacology

Epoprostenol is an oral prostacyclin and a metabolite of arachidonic acid with antihypertensive and platelet inhibitory properties. Epoprostenol binds to prostacyclin receptors on platelet surfaces, subsequently activating platelet membrane adenyl cyclase and resulting in increased cAMP levels. The elevated cAMP triggers signal transduction that leads to vasodilations. In addition, this agent also functions as an antagonist of thromboxane A2, thereby resulting in direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation.

MeSH Pharmacological Classification

ATC Code

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC09 - Epoprostenol

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

357 mL/kg

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

2: Guan Z, Shen X, Zhang YJ, Li XG, Gao YF, Tan J, Yuan H, Liu JJ. Use of epoprostenol to treat severe pulmonary vasoconstriction induced by protamine in cardiac surgery. Medicine (Baltimore). 2018 Jul;97(28):e10908. doi: 10.1097/MD.0000000000010908. PubMed PMID: 29995750.

3: Navaratnam M, Williams GD, Shuttleworth P, Almond C, Maeda K. Epoprostenol Therapy for a Pediatric Patient With Subacute Heparin-Induced Thrombocytopenia and a Ventricular Assist Device Undergoing Heart Transplant: A Case Report. A A Pract. 2018 Jul 5. doi: 10.1213/XAA.0000000000000818. [Epub ahead of print] PubMed PMID: 29985837.

4: Akagi S, Matsubara H, Nakamura K, Ito H. Modern treatment to reduce pulmonary arterial pressure in pulmonary arterial hypertension. J Cardiol. 2018 Jun 10. pii: S0914-5087(18)30137-0. doi: 10.1016/j.jjcc.2018.04.014. [Epub ahead of print] Review. PubMed PMID: 29898864.

5: Ammar MA, Sasidhar M, Lam SW. Inhaled Epoprostenol Through Noninvasive Routes of Ventilator Support Systems. Ann Pharmacother. 2018 Jun 1:1060028018782209. doi: 10.1177/1060028018782209. [Epub ahead of print] PubMed PMID: 29890848.

6: Daizadeh I. Pulmonary Arterial Hypertension: A Case Study in FDA Expedited Program Designations. Ther Innov Regul Sci. 2018 Jan 1:2168479018778529. doi: 10.1177/2168479018778529. [Epub ahead of print] PubMed PMID: 29874936.

7: Wada H, Nakajima T, Suzuki H, Anazawa R, Narita T, Terada J, Yoshida S, Tatsumi K, Nakatani Y, Yoshino I. Pulmonary capillary hemangiomatosis diagnosed by pathology of explanted lungs: a unique etiology serves as a key of clinical diagnosis. Gen Thorac Cardiovasc Surg. 2018 May 26. doi: 10.1007/s11748-018-0950-x. [Epub ahead of print] PubMed PMID: 29804176.

8: Ibe T, Wada H, Sakakura K, Ugata Y, Ito M, Umemoto T, Momomura SI, Fujita H. A Case of Pulmonary Hypertension Associated with Idiopathic Hypereosinophilic Syndrome. Int Heart J. 2018 May 23. doi: 10.1536/ihj.17-419. [Epub ahead of print] PubMed PMID: 29794385.

9: Roberts KL, Shuster JE, Britt NS, Balsara KR, Graetz TJ, Helwani M, Itoh A, Tellor BR. Evaluation of Clinical Outcomes with Phosphodiesterase-5 Inhibitor Therapy for Right Ventricular Dysfunction After Left Ventricular Assist Device Implantation. ASAIO J. 2018 May 7. doi: 10.1097/MAT.0000000000000809. [Epub ahead of print] PubMed PMID: 29750687.

10: Kopeć G, Waligóra M, Stępniewski J, Podolec P. Indwelling central venous catheter occlusion during chronic epoprostenol infusion. J Heart Lung Transplant. 2018 Jul;37(7):938-940. doi: 10.1016/j.healun.2018.03.018. Epub 2018 Mar 30. PubMed PMID: 29731239.

11: Bartolome SD, Sood N, Shah TG, Styrvoky K, Torres F, Chin KM. Mortality in Patients With Pulmonary Arterial Hypertension Treated With Continuous Prostanoids. Chest. 2018 Apr 19. pii: S0012-3692(18)30571-3. doi: 10.1016/j.chest.2018.03.050. [Epub ahead of print] PubMed PMID: 29679599.

12: Levy M, Del Cerro MJ, Nadaud S, Vadlamudi K, Colgazier E, Fineman J, Bonnet D, Adatia I. Safety, efficacy and Management of subcutaneous treprostinil infusions in the treatment of severe pediatric pulmonary hypertension. Int J Cardiol. 2018 Aug 1;264:153-157. doi: 10.1016/j.ijcard.2018.03.067. Epub 2018 Mar 15. PubMed PMID: 29650343.

13: Mihara K, Ogawa A, Matsubara H, Terao T, Ichikawa Y. Investigation of safety and efficacy of the new more thermostable formulation of Flolan (epoprostenol) in Japanese patients with pulmonary arterial hypertension (PAH)-An open-label, single-arm study. PLoS One. 2018 Apr 2;13(4):e0195195. doi: 10.1371/journal.pone.0195195. eCollection 2018. PubMed PMID: 29608587; PubMed Central PMCID: PMC5880383.

14: Koszutski M, Faure M, Guillaumot A, Gomez E, Mercy M, Chabot F, Chaouat A. [Tunnelled central venous catheter infection during treatment with epoprostenol]. Rev Mal Respir. 2018 Mar;35(3):324-327. doi: 10.1016/j.rmr.2017.03.037. Epub 2018 Mar 28. French. PubMed PMID: 29602480.

15: Ogawa A, Takahashi Y, Matsubara H. Clinical prediction score for identifying patients with pulmonary veno-occlusive disease/pulmonary capillary hemangiomatosis. J Cardiol. 2018 Sep;72(3):255-260. doi: 10.1016/j.jjcc.2018.02.009. Epub 2018 Mar 13. PubMed PMID: 29548663.

16: De Muynck B, Leys M, Cuypers J, Vanderschueren D, Delcroix M, Belge C. Hypocalcemia after Denosumab in a Pulmonary Hypertension Patient Receiving Epoprostenol. Respiration. 2018;95(2):139-142. doi: 10.1159/000481713. Epub 2017 Oct 30. PubMed PMID: 29485420.

17: Hopper RK, Wang Y, DeMatteo V, Santo A, Kawut SM, Elci OU, Hanna BD, Mercer-Rosa L. Right ventricular function mirrors clinical improvement with use of prostacyclin analogues in pediatric pulmonary hypertension. Pulm Circ. 2018 Apr-Jun;8(2):2045894018759247. doi: 10.1177/2045894018759247. Epub 2018 Feb 26. PubMed PMID: 29480089; PubMed Central PMCID: PMC5843105.

18: Gillis HC, Fischer G, Gupta S. Treatment of pulmonary hypertension with inhaled agents in the pediatric intensive care unit. Am J Health Syst Pharm. 2018 Feb 15;75(4):171-172. doi: 10.2146/ajhp170353. PubMed PMID: 29436464.

19: Padda A, Schiopu E, Sovich J, Ma V, Alva A, Fecher L. Ipilimumab induced digital vasculitis. J Immunother Cancer. 2018 Feb 12;6(1):12. doi: 10.1186/s40425-018-0321-2. PubMed PMID: 29433584; PubMed Central PMCID: PMC5809839.

20: Varela DL, Teleb M, El-Mallah W. Advanced therapies for the management of adults with pulmonary arterial hypertension due to congenital heart disease: a systematic review. Open Heart. 2018 Jan 9;5(1):e000744. doi: 10.1136/openhrt-2017-000744. eCollection 2018. PubMed PMID: 29344382; PubMed Central PMCID: PMC5761307.

Explore Compound Types